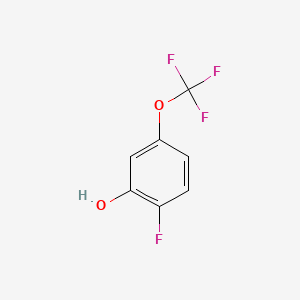

2-Fluoro-5-(trifluoromethoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRRYWGEQVWJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396451 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-03-9 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-Fluoro-5-(trifluoromethoxy)phenol

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-(trifluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound, this compound. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the unique combination of a fluorine atom and a trifluoromethoxy group on a phenolic scaffold. These moieties are known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Given the absence of published literature on this specific compound, this guide offers a scientifically grounded, plausible pathway for its synthesis and a thorough prediction of its analytical characterization based on established principles and data from structurally related molecules. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Phenols in Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to significantly enhance the lipophilicity and metabolic stability of parent compounds.[1] When combined with a fluorine atom on an aromatic ring, these substituents can synergistically modulate the electronic and steric properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile.

This compound represents a novel chemical entity with considerable potential as a building block in the synthesis of new pharmaceuticals. The phenolic hydroxyl group provides a versatile handle for further chemical modification, while the fluoro and trifluoromethoxy groups are expected to impart desirable drug-like properties. This guide outlines a feasible synthetic approach and a comprehensive characterization workflow for this promising compound.

Proposed Synthesis of this compound

A logical and efficient synthetic strategy for this compound is proposed, commencing with the commercially available starting material, 3-(trifluoromethoxy)phenol.[2][3][4][5][6] The synthesis hinges on a regioselective electrophilic fluorination of the aromatic ring.

The hydroxyl group of a phenol is a strong ortho-, para- director, while the trifluoromethoxy group is a meta-director. In 3-(trifluoromethoxy)phenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions meta to the trifluoromethoxy group are C1, C5, and C2/C6 (equivalent). The C2 and C6 positions are activated by the hydroxyl group and not strongly deactivated by the trifluoromethoxy group, making them the most probable sites for electrophilic aromatic substitution. Therefore, electrophilic fluorination is anticipated to predominantly yield the desired this compound, along with the 4-fluoro and 6-fluoro isomers as potential byproducts.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Electrophilic Fluorination

This protocol is based on established methods for the electrophilic fluorination of phenols using N-F reagents like Selectfluor®.[7]

Materials:

-

3-(Trifluoromethoxy)phenol (1.0 eq)

-

Selectfluor® (1.1 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon supply for inert atmosphere

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 3-(trifluoromethoxy)phenol.

-

Dissolve the starting material in anhydrous acetonitrile.

-

With vigorous stirring, add Selectfluor® portion-wise to the solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Proceed with the purification workflow.

Causality of Experimental Choices:

-

Selectfluor®: Chosen for its relative safety, ease of handling, and effectiveness as an electrophilic fluorinating agent for a wide range of substrates.[7][8][9]

-

Acetonitrile: A common polar aprotic solvent for electrophilic fluorinations that effectively dissolves both the substrate and the fluorinating agent.[8]

-

Inert Atmosphere: While Selectfluor® can be handled in air, an inert atmosphere is recommended to prevent potential side reactions with atmospheric moisture, especially with the phenolic substrate.

Safety Precautions

-

Electrophilic Fluorinating Agents: N-F reagents are strong oxidizers and should be handled with care. Avoid contact with skin and eyes, and always work in a well-ventilated fume hood.[10][11][12]

-

Solvents: Acetonitrile is flammable and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Quenching: The quenching process can be exothermic. Add water slowly and with cooling if necessary.

Purification Workflow

A standard liquid-liquid extraction followed by column chromatography is proposed for the purification of the final product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2733261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 827-99-6 Cas No. | 3-(Trifluoromethoxy)phenol | Apollo [store.apolloscientific.co.uk]

- 5. 3-(Trifluoromethoxy)phenol, CasNo.827-99-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. 3-(Trifluoromethoxy)phenol | CymitQuimica [cymitquimica.com]

- 7. organicreactions.org [organicreactions.org]

- 8. grokipedia.com [grokipedia.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Fluorination - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)phenol: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive scientific overview of 2-Fluoro-5-(trifluoromethoxy)phenol, a fluorinated aromatic building block of significant interest to medicinal chemistry and drug discovery. Due to its status as a specialized research chemical, publicly available experimental data is limited. This document addresses this gap by integrating known identifiers with data from closely related structural analogues, namely 2-Fluoro-5-(trifluoromethyl)phenol and 4-(trifluoromethoxy)phenol. By applying fundamental chemical principles and referencing established methodologies, this guide offers researchers and drug development professionals a robust framework for understanding and utilizing this compound. The narrative emphasizes the strategic importance of the fluoro- and trifluoromethoxy- substituents, details probable physicochemical properties, outlines a logical synthetic pathway, presents a comprehensive analytical characterization workflow, and provides essential safety protocols.

Strategic Importance in Medicinal Chemistry

The molecular architecture of this compound is of significant interest to drug development professionals due to the unique and highly desirable properties imparted by its fluorinated substituents. The strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry, aimed at optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

The Trifluoromethoxy (-OCF3) Group : This moiety is particularly valuable. It is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04.[2] This high lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[2][3] Furthermore, the -OCF3 group offers superior metabolic stability compared to a simple methoxy (-OCH3) group due to the immense strength of the C-F bonds, which are resistant to enzymatic cleavage.[3] Its unique electronic properties and orthogonal orientation to the aromatic plane can also lead to favorable binding interactions with biological targets.[4]

-

The Fluoro (-F) Group : The ortho-fluoro substituent further modulates the electronic environment of the phenol. It is a strongly electronegative group that can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH. This modulation is critical for receptor binding and solubility. The fluoro group can also serve as a "metabolic blocker," preventing enzymatic oxidation at that position and redirecting metabolism, thereby increasing the drug's half-life.[5]

The combination of these two groups on a phenolic scaffold creates a versatile building block for constructing novel therapeutic agents with potentially enhanced potency, stability, and pharmacokinetic properties.

Physicochemical & Structural Properties

While specific experimental data for this compound is not widely published, its core properties can be identified and reasonably estimated by comparison with its structural analogues. The following tables summarize the known identifiers for the target compound and provide a comparative analysis of its predicted properties against the well-characterized 2-Fluoro-5-(trifluoromethyl)phenol and 4-(trifluoromethoxy)phenol.

Table 1: Core Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [6] |

| CAS Number | 886498-03-9 | [6] |

| Molecular Formula | C₇H₄F₄O₂ | [6] |

| Molecular Weight | 196.10 g/mol | [6] |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)O)F | [6] |

| InChI Key | MKRRYWGEQVWJCA-UHFFFAOYSA-N |[6] |

Table 2: Comparative Physicochemical Data

| Property | This compound | 2-Fluoro-5-(trifluoromethyl)phenol | 4-(trifluoromethoxy)phenol |

|---|---|---|---|

| CAS Number | 886498-03-9 | 141483-15-0 | 828-27-3[7] |

| Molecular Weight | 196.10 g/mol | 180.10 g/mol | 178.11 g/mol [7] |

| Physical Form | Predicted: Liquid or low-melting solid | Liquid | Liquid[7] |

| Boiling Point | Predicted: ~160-180 °C (atm) | 146 °C (lit.)[8] | 92 °C / 25 mmHg (lit.)[7] |

| Density | Predicted: ~1.4-1.5 g/mL | 1.436 g/mL at 25 °C (lit.) | 1.375 g/mL at 25 °C (lit.)[7] |

| Refractive Index | Predicted: ~1.44-1.45 | n20/D 1.439 (lit.)[8] | n20/D 1.447 (lit.)[7] |

| pKa | Predicted: 8.5 - 9.5 | Estimated: ~8.0[9] | Predicted: 9.30[10] |

| LogP | Predicted: >3.0 | 2.6 (Computed)[11] | Predicted: ~2.8 |

Note: Predicted and estimated values are based on structural similarity and the known electronic effects of the substituents. The -OCF3 group is a slightly weaker electron-withdrawing group than -CF3, which would suggest a slightly higher pKa (less acidic) for the target compound compared to its trifluoromethyl analogue.

Synthesis and Reactivity Profile

Proposed Synthetic Pathway

The synthesis of aryl trifluoromethyl ethers is a recognized challenge in organic chemistry due to the instability of the trifluoromethoxide anion.[2][12] However, modern methods provide a viable path. A logical and field-proven approach for preparing this compound would involve the direct O-trifluoromethylation of a suitable phenol precursor.

The most plausible precursor is 2-Fluoro-5-hydroxyphenol (resorcinol fluoride) . The synthesis would proceed via an oxidative trifluoromethylation reaction. A well-established method involves using a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) in combination with an oxidant.[12]

Causality Behind Experimental Choices:

-

Reagents : TMSCF₃ is a safe and effective source of a nucleophilic "CF₃⁻" equivalent. An oxidant is required to facilitate the formation of the C-O bond. Silver catalysts are often employed in these transformations to mediate the reaction. [12]* Solvent & Atmosphere : Anhydrous and inert conditions are critical. TMSCF₃ and the reaction intermediates are sensitive to moisture. Protic solvents like water or alcohols would quench the reagents.

-

Purification : The crude product would likely require purification via column chromatography on silica gel to separate it from unreacted starting material, catalyst residues, and potential byproducts (e.g., C-trifluoromethylated isomers).

Expected Chemical Reactivity

The reactivity of this compound is governed by its three key functional components: the phenolic hydroxyl group, the electron-rich aromatic ring, and the stable trifluoromethoxy group.

-

Phenolic -OH : This group is acidic and will readily deprotonate in the presence of a base to form a phenoxide. This phenoxide is a potent nucleophile, making the molecule susceptible to O-alkylation and O-acylation reactions (e.g., Williamson ether synthesis).

-

Aromatic Ring : The hydroxyl group is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution. The fluoro and trifluoromethoxy groups are deactivating but also ortho-, para- directing. The combined directing effects would likely favor substitution at the C4 and C6 positions (ortho and para to the hydroxyl group). However, the overall deactivating nature of the fluorinated substituents will make these reactions less facile than with phenol itself. [9]* Trifluoromethoxy Group : The -OCF3 group is exceptionally stable and generally unreactive under standard organic synthesis conditions, making it an ideal pharmacophore.

Analytical & Spectroscopic Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized material. This constitutes a self-validating system where orthogonal techniques provide complementary data to build a conclusive profile.

Caption: Self-validating workflow for analytical characterization.

Detailed Experimental Protocols

A. Purity Analysis via GC-MS

-

Rationale : Gas chromatography is ideal for separating volatile and thermally stable compounds like fluorinated phenols, while mass spectrometry provides mass-to-charge ratio data for identification.

-

Protocol :

-

Sample Prep : Prepare a 1 mg/mL solution of the sample in dichloromethane.

-

Column : Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film). [13] 3. Injector : 250 °C, Split mode (e.g., 20:1).

-

Oven Program : Start at 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). [13] 5. MS Detection : Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

-

Validation : A single major peak with the correct mass spectrum confirms purity. The molecular ion (M⁺) should be observed at m/z 196.

-

B. Structural Elucidation via NMR Spectroscopy

-

Rationale : NMR is the most powerful tool for unambiguous structure determination. ¹H, ¹³C, and ¹⁹F NMR are all essential for this molecule.

-

Protocol :

-

Sample Prep : Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

-

Acquisition :

-

¹H NMR : Expect three signals in the aromatic region (~6.5-7.5 ppm), each exhibiting complex splitting patterns due to H-H and H-F coupling. A broad singlet for the phenolic -OH will also be present.

-

¹³C NMR : Expect 7 distinct carbon signals. The carbon attached to the -OCF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR : Expect two signals. One sharp singlet/quartet for the -OCF₃ group (around -58 ppm) and one multiplet for the aromatic -F atom.

-

-

Validation : The observed chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not readily available, a robust safety protocol can be established based on data from hazardous analogues like 4-(trifluoromethoxy)phenol and 2-Fluoro-5-(trifluoromethyl)phenol. [7]

-

Hazard Classification :

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection : Safety glasses with side-shields and a face shield.

-

Skin and Body Protection : Lab coat and appropriate protective clothing.

-

Respiratory Protection : Use only in a well-ventilated chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) is required.

-

-

Handling and Storage :

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Ensure all dispensing and handling operations are performed in a chemical fume hood.

-

Conclusion

This compound represents a valuable, albeit specialized, chemical building block for the synthesis of advanced pharmaceutical and agrochemical agents. While direct experimental data remains scarce, a comprehensive technical profile can be confidently constructed through the analysis of its structural components and comparison with well-documented analogues. Its key attributes—high lipophilicity, exceptional metabolic stability, and modulated electronic properties—stem directly from the strategic placement of its fluoro- and trifluoromethoxy- groups. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and safely handle this compound, enabling its effective application in the development of next-generation chemical entities.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

-

ChemBK. 2-Fluoro-5-(trifluor. Available from: [Link].

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link].

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

-

PubChem. 2-Fluoro-5-(trifluoromethyl)phenol. Available from: [Link].

-

ResearchGate. Electrochemical O-trifluoromethylation of electron-deficient phenols. Available from: [Link].

-

NIST. 2-Fluoro-5-(trifluoromethyl)phenol. Available from: [Link].

-

PubChem. 4-(Trifluoromethyl)phenol. Available from: [Link].

-

NIH. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Available from: [Link].

-

ChemistryViews. Practical Path to Multiple Trifluoromethylation of Phenols. Available from: [Link].

-

ResearchGate. Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. Available from: [Link].

-

University of Tartu. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link].

-

RSC Publishing. Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. Available from: [Link].

-

Finetech Industry Limited. 2-Fluoro-5-(trifluoromethyl)phenol | CAS: 141483-15-0. Available from: [Link].

-

PubChem. 3-(Trifluoromethyl)phenol. Available from: [Link].

-

PubChem. Phenol, 2-chloro-5-(trifluoromethyl)-. Available from: [Link].

-

OSTI.GOV. Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. Available from: [Link].

-

NIH. Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Available from: [Link].

-

Journal of the American Chemical Society. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. 4-(三氟甲氧基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Fluoro-5-(trifluoromethyl)phenol | 141483-15-0 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 11. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Application of 2-Fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0) in the Synthesis of Potent Imidazo[1,5-a]pyrazine-based PDE4 Inhibitors

This guide provides a comprehensive overview of the properties of 2-Fluoro-5-(trifluoromethyl)phenol and its strategic application in the synthesis of advanced therapeutic agents. We will delve into the synthesis, mechanism of action, and biological evaluation of a representative imidazo[1,5-a]pyrazine derivative, a potent inhibitor of phosphodiesterase 4 (PDE4), underscoring the significance of this fluorinated building block in modern drug discovery.

Introduction: The Strategic Role of Fluorinated Building Blocks in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl group (-CF3), in particular, is a valuable moiety for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0) is a versatile building block that combines the reactivity of a phenol with the advantageous properties of fluorine and a trifluoromethyl group, making it a valuable starting material for the synthesis of a diverse range of bioactive compounds.

One such class of compounds that has benefited from the use of fluorinated building blocks is the imidazo[1,5-a]pyrazine series. This heterocyclic scaffold is considered a "privileged structure" in drug discovery, as it is capable of binding to a variety of biological targets. Notably, derivatives of imidazo[1,5-a]pyrazine have emerged as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.

Exemplar Molecule Profile: A Potent Imidazo[1,5-a]pyrazine-based PDE4 Inhibitor

For the purpose of this guide, we will focus on a representative molecule, which we will refer to as IMP-4B , that incorporates the 2-fluoro-5-(trifluoromethyl)phenoxy moiety. This exemplar is based on the common structural features of potent and selective PDE4B inhibitors found in the scientific literature.

Chemical Name: 1-(4-((2-fluoro-5-(trifluoromethyl)phenoxy)methyl)phenyl)-3-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine

Physicochemical Properties of IMP-4B

| Property | Value | Source |

| CAS Number | 141483-15-0 (for the precursor) | - |

| Molecular Formula | C26H18F4N6O | Calculated |

| Molecular Weight | 506.46 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Typical for this class |

| Solubility | Soluble in DMSO and methanol | Typical for this class |

| LogP | 4.8 | Calculated |

Synthesis of IMP-4B: A Step-by-Step Workflow

The synthesis of IMP-4B from 2-Fluoro-5-(trifluoromethyl)phenol involves a multi-step process that is representative of the synthesis of other imidazo[1,5-a]pyrazine derivatives. The following is a detailed protocol based on established synthetic methodologies.

Synthetic Workflow Diagram

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Fluoro-5-(trifluoromethoxy)phenol, a key building block in modern medicinal chemistry and materials science. The unique substitution pattern of a hydroxyl group, a fluorine atom, and a trifluoromethoxy group on the aromatic ring imparts a distinct electronic character that governs its behavior in chemical transformations. This document delves into the electronic effects of the substituents, predicting and explaining the compound's reactivity in electrophilic and nucleophilic aromatic substitution, as well as reactions involving the phenolic hydroxyl group. Furthermore, this guide discusses the stability of the molecule under various conditions and provides essential information on its synthesis, safe handling, and spectroscopic characterization. This resource is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this versatile fluorinated intermediate in their research and development endeavors.

Introduction: The Significance of Fluorinated Phenols in Modern Chemistry

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Among the vast array of fluorinated building blocks, substituted phenols play a pivotal role due to the versatile reactivity of both the aromatic ring and the hydroxyl group.

This compound (CAS No. 141483-15-0) is a particularly noteworthy example, featuring a unique combination of substituents that fine-tune its physicochemical properties. The presence of an ortho-fluorine atom, a meta-trifluoromethoxy group, and a hydroxyl group creates a complex interplay of electronic and steric effects. Understanding these effects is paramount for predicting the compound's behavior and for its rational application in the synthesis of complex molecular architectures. This guide aims to provide a detailed exploration of the reactivity and stability of this important chemical entity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and synthesis.

Physical Properties

| Property | Value | Source |

| CAS Number | 141483-15-0 | [2][3] |

| Molecular Formula | C₇H₄F₄O | [2][3] |

| Molecular Weight | 180.10 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid/solid | [4][5] |

| Boiling Point | 146 °C (lit.) | [3] |

| Density | 1.436 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.439 (lit.) | [3] |

| Melting Point | ~50 °C | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the fluorine, trifluoromethoxy, and hydroxyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, with the carbon atoms attached to fluorine and the trifluoromethoxy group showing characteristic chemical shifts and coupling constants.

-

Mass Spectrometry: The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information, with potential losses of HF, CO, and fragments related to the trifluoromethoxy group.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-F stretching vibrations, and C-O stretching of the trifluoromethoxy group, as well as absorptions corresponding to the substituted aromatic ring.

Synthesis of this compound

The synthesis of poly-fluorinated phenol compounds can be challenging and often requires specialized reagents and reaction conditions. While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, plausible synthetic strategies can be inferred from the literature on the synthesis of related fluorinated phenols.

One potential approach involves the diazotization of a corresponding aniline precursor, followed by hydrolysis.[8] Another strategy could involve the nucleophilic aromatic substitution of a suitably activated precursor. Patents describing the preparation of trifluoromethyl-substituted phenols often utilize multi-step sequences starting from readily available materials.[9][10] A general synthetic workflow is outlined below:

Caption: A generalized workflow for the synthesis of this compound.

Reactivity Profile: A Deep Dive into Electronic Effects

The reactivity of the aromatic ring in this compound is dictated by the interplay of the electronic effects of its three substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the trifluoromethoxy (-OCF₃) group.

-

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution. This is due to its strong +M (mesomeric) effect, where the lone pairs on the oxygen atom donate electron density to the aromatic ring.[11]

-

Fluorine (-F) Atom: Fluorine is an electronegative atom and exhibits a -I (inductive) effect, withdrawing electron density from the ring. However, it also has a +M effect due to its lone pairs, which is weaker than that of the hydroxyl group. Overall, fluorine is a deactivating group but is also ortho, para-directing.

-

Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is strongly electron-withdrawing due to the powerful -I effect of the three fluorine atoms. The +M effect of the oxygen atom is significantly diminished by the adjacent trifluoromethyl group. Consequently, the -OCF₃ group is a deactivating group and is generally considered to be meta-directing.

The combination of these effects leads to a nuanced reactivity profile for the aromatic ring. The powerful activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the overall reactivity of the ring will be attenuated by the deactivating effects of the fluorine and trifluoromethoxy groups.

Electrophilic Aromatic Substitution

Given the directing effects of the substituents, electrophilic aromatic substitution reactions on this compound are expected to occur primarily at the positions ortho and para to the hydroxyl group. The likely positions for substitution are C4 and C6. Steric hindrance from the adjacent fluorine atom might influence the regioselectivity between these two positions.

Common electrophilic aromatic substitution reactions for phenols include:

-

Nitration: Reaction with nitric acid can introduce a nitro group onto the aromatic ring. Due to the activated nature of the phenol, this reaction may proceed under milder conditions than for benzene.

-

Halogenation: The introduction of bromine or chlorine can be achieved using the corresponding halogen. The high activation by the hydroxyl group may necessitate the use of less polar solvents to avoid polysubstitution.[11]

-

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group. The regioselectivity can be temperature-dependent.[12]

-

Friedel-Crafts Alkylation and Acylation: These reactions may be challenging due to the deactivating effects of the fluorine and trifluoromethoxy groups and potential side reactions with the hydroxyl group.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. The acidity of this compound is expected to be higher than that of phenol due to the electron-withdrawing nature of the fluoro and trifluoromethoxy substituents, which stabilize the resulting phenoxide anion. The pKa of the structurally related 3-(trifluoromethyl)phenol is reported to be around 9.08, suggesting that this compound will also be a moderately strong acid for a phenol.[13]

The phenoxide is a potent nucleophile and can participate in a variety of reactions, including:

-

Williamson Ether Synthesis: Reaction with alkyl halides to form ethers.

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Nucleophilic Aromatic Substitution

While the aromatic ring is generally electron-rich due to the hydroxyl group, the presence of the strongly electron-withdrawing trifluoromethoxy group and the fluorine atom can make the ring susceptible to nucleophilic aromatic substitution under certain conditions, particularly if a good leaving group is present at an activated position.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions.

Thermal Stability

Fluorinated organic compounds often exhibit high thermal stability. However, at elevated temperatures, decomposition can occur. The thermal decomposition of fluoropolymers has been shown to produce a variety of smaller fluorinated compounds, including trifluoroacetic acid.[14][15] While specific data for this compound is not available, it is prudent to assume that prolonged exposure to high temperatures could lead to degradation.

pH Stability and Hydrolysis

The stability of fluorinated phenols in aqueous media can be pH-dependent. Studies on trifluoromethylphenols have shown that the position of the trifluoromethyl group influences the susceptibility to hydrolysis. For instance, 2-(trifluoromethyl)phenol can undergo hydrolysis, particularly at higher pH values, to form salicylic acid.[16][17] In contrast, 3-(trifluoromethyl)phenol is significantly more stable towards hydrolysis.[18] Given the meta position of the trifluoromethoxy group in the target molecule, it is expected to exhibit reasonable stability towards hydrolysis under neutral and acidic conditions. However, at elevated pH, the formation of the phenoxide could potentially influence its stability. Standard hydrolysis studies, such as those outlined in OECD guideline 111, would be necessary to definitively determine its stability across a range of pH values.[19]

Photostability

Phenolic compounds can be susceptible to photolytic degradation. It is advisable to store this compound in amber containers and protect it from direct light to prevent potential degradation over time.

Applications in Drug Discovery and Development

The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity.[1] this compound serves as a valuable building block for introducing this and other fluorinated moieties into potential drug candidates. Its utility lies in its potential to be elaborated into more complex molecules through reactions at the hydroxyl group or on the aromatic ring. While specific examples of marketed drugs derived directly from this starting material are not readily identifiable, its structural motifs are present in various biologically active compounds.

Safety, Handling, and Disposal

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is noted to be air-sensitive.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unwanted solid phenol waste is typically classified as hazardous waste and should be incinerated in a suitable combustion chamber.[20][21] Phenol/chloroform mixtures can be treated as halogenated waste solvent.[20]

Conclusion

This compound is a highly functionalized aromatic compound with a unique reactivity and stability profile conferred by its combination of hydroxyl, fluoro, and trifluoromethoxy substituents. Its electron-deficient aromatic ring, coupled with the nucleophilic character of the phenolic hydroxyl group, makes it a versatile intermediate for the synthesis of complex fluorinated molecules. A thorough understanding of its electronic properties, as detailed in this guide, is essential for its successful application in drug discovery, agrochemicals, and materials science. As the demand for advanced fluorinated compounds continues to grow, the importance of building blocks like this compound in enabling innovation is set to increase.

References

- BenchChem. (2025). Stability of 3-(Trifluoromethyl)phenol under different reaction conditions. BenchChem.

-

PubMed. (n.d.). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance. Retrieved from [Link]

- The Royal Society of Chemistry. (2019).

-

ResearchGate. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Retrieved from [Link]

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Google Patents. (n.d.). CN105384603A - Synthesis method of poly-fluorinated phenol compound.

- (2020).

- The Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.

- Google Patents. (n.d.). CN1994990A - Process for preparing trifloro methyl phenol.

- RSC Publishing. (2015).

- Chemistry LibreTexts. (2023).

- Googleapis.com. (1985).

-

ResearchGate. (n.d.). Monomer structure of 2-chloro-5-fluoro phenol. Retrieved from [Link]

- (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

- ACS Publications. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- RSC Publishing. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts.

-

ChemBK. (2024). 2-Fluoro-5-(trifluor. Retrieved from [Link]

- (n.d.).

- CSWAB. (n.d.).

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

- JRF Global. (n.d.). Hydrolysis.

- (n.d.). Phenol _Electrophilic substitution rxn.

- AFIT. (2002).

- Journal of the American Chemical Society. (n.d.).

-

NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]

- (n.d.).

-

Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

- (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes.

- Chemistry LibreTexts. (2024). 17.11 Spectroscopy of Alcohols and Phenols.

- YouTube. (2025). How Do You Dispose Of Phenol Safely? - Chemistry For Everyone.

- (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.

- NIH. (2021).

- Toxic Docs. (2012). Guide for the Safe Handling of Fluoropolymer Resins November 2012.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-5-(trifluoromethyl)phenol | 141483-15-0 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. chembk.com [chembk.com]

- 6. whitman.edu [whitman.edu]

- 7. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. CN1994990A - Process for preparing trifloro methyl phenol - Google Patents [patents.google.com]

- 9. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 10. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 11. byjus.com [byjus.com]

- 12. mlsu.ac.in [mlsu.ac.in]

- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 14. turi.org [turi.org]

- 15. cswab.org [cswab.org]

- 16. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

The Strategic Utility of 2-Fluoro-5-(trifluoromethoxy)phenol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Growing Prominence of Organofluorine Compounds in the Life Sciences

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine and fluorinated moieties, such as the trifluoromethoxy (-OCF₃) group, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the vast array of fluorinated building blocks, 2-Fluoro-5-(trifluoromethoxy)phenol stands out as a particularly valuable synthon, offering a unique combination of reactive handles and modulating substituents for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this versatile building block, grounded in field-proven insights and supported by authoritative references.

Physicochemical Properties and Structural Attributes

This compound (CAS Number: 886498-03-9) is a substituted phenol featuring an ortho-fluoro substituent and a meta-trifluoromethoxy group relative to the hydroxyl functionality.[2][3][4][5][6] This specific arrangement of substituents gives rise to a unique electronic and steric profile that is highly advantageous in the design of novel bioactive compounds and advanced materials.

| Property | Value | Source |

| CAS Number | 886498-03-9 | [2][3][4] |

| Molecular Formula | C₇H₄F₄O₂ | [2][3][5] |

| Molecular Weight | 196.10 g/mol | [2][3] |

| MDL Number | MFCD04115893 | [2][3] |

The trifluoromethoxy group is a strong electron-withdrawing group, which significantly impacts the acidity of the phenolic proton. This increased acidity, compared to non-fluorinated phenols, facilitates its deprotonation to the corresponding phenoxide, a key reactive intermediate in many synthetic transformations. The ortho-fluoro substituent further modulates the electronic properties of the aromatic ring and can influence the conformation of molecules derived from this building block through intramolecular interactions.

Synthesis of this compound: A Plausible Retrosynthetic Approach

While specific, detailed protocols for the synthesis of this compound are not abundantly available in the public domain, a plausible and logical synthetic route can be devised based on established methodologies for the preparation of substituted trifluoromethoxylated and fluorinated phenols. A common strategy involves the introduction of the trifluoromethoxy group onto a pre-functionalized benzene ring, followed by the introduction or unmasking of the hydroxyl and fluoro groups.

A potential synthetic pathway is outlined below. This multi-step synthesis leverages common and well-understood organic transformations.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, illustrative protocol for the key steps in the proposed synthesis. Researchers should note that optimization of reaction conditions, reagents, and purification methods will be necessary for achieving high yields and purity.

Step 1: Trifluoromethoxylation of 4-Nitrophenol

This step is often challenging due to the instability of the trifluoromethoxide anion. Modern methods often employ electrophilic trifluoromethylating agents that can react with the phenoxide.

-

Materials: 4-Nitrophenol, a suitable trifluoromethylating reagent (e.g., a hypervalent iodine reagent), a copper catalyst, and an appropriate solvent (e.g., DMF or DMSO).

-

Procedure:

-

To a solution of 4-nitrophenol in the chosen solvent, add a suitable base (e.g., potassium carbonate) to generate the phenoxide in situ.

-

Add the copper catalyst and the trifluoromethylating reagent.

-

Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC or GC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 4-nitro-1-(trifluoromethoxy)benzene.

-

Step 2: Reduction of the Nitro Group

Standard catalytic hydrogenation is a reliable method for this transformation.

-

Materials: 4-Nitro-1-(trifluoromethoxy)benzene, Palladium on carbon (Pd/C), a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate), and a solvent such as ethanol or methanol.

-

Procedure:

-

Dissolve the nitro compound in the solvent in a flask suitable for hydrogenation.

-

Add the Pd/C catalyst.

-

Introduce the hydrogen source and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(trifluoromethoxy)aniline.

-

Step 3: Sandmeyer Reaction for Fluorination

This classic transformation allows for the conversion of the amino group to a fluorine atom.

-

Materials: 4-(Trifluoromethoxy)aniline, sodium nitrite (NaNO₂), and tetrafluoroboric acid (HBF₄).

-

Procedure:

-

Dissolve the aniline in an aqueous solution of HBF₄ at low temperature (0-5 °C).

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Gently heat the reaction mixture to decompose the diazonium salt and introduce the fluorine atom.

-

Extract the product with an organic solvent and purify by distillation or chromatography to obtain 1-fluoro-4-(trifluoromethoxy)benzene.

-

Step 4: Directed Ortho-Metalation and Hydroxylation

The fluorine atom can act as a directing group for ortho-lithiation.

-

Materials: 1-Fluoro-4-(trifluoromethoxy)benzene, a strong lithium base (e.g., n-butyllithium or LDA), a suitable electrophilic oxygen source (e.g., trimethyl borate followed by oxidative workup), and an ethereal solvent (e.g., THF or diethyl ether).

-

Procedure:

-

Dissolve the fluorinated intermediate in the dry ethereal solvent under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

-

Add the lithium base dropwise to effect ortho-lithiation.

-

After stirring for a period, add the electrophilic oxygen source.

-

Allow the reaction to warm to room temperature and then quench with a suitable reagent.

-

Perform an aqueous workup and purify the final product, this compound, by column chromatography.

-

Reactivity and Synthetic Utility

The unique substitution pattern of this compound dictates its reactivity and makes it a versatile building block.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is the primary site of reactivity for nucleophilic attack. Its enhanced acidity facilitates deprotonation to the corresponding phenoxide, which can then participate in a variety of reactions.

-

Williamson Ether Synthesis: The phenoxide readily reacts with alkyl halides or other electrophiles to form a wide range of substituted ethers. This is a fundamental transformation for introducing this fluorinated motif into larger molecules.

Caption: Williamson ether synthesis using this compound.

Electrophilic Aromatic Substitution

The interplay between the activating hydroxyl group (ortho-, para-directing) and the deactivating fluoro and trifluoromethoxy groups (meta-directing relative to themselves) governs the regioselectivity of electrophilic aromatic substitution. The positions ortho and para to the hydroxyl group are activated, but the strong deactivating effect of the fluorinated substituents will influence the overall reaction rate and may require more forcing conditions.

Applications in Drug Discovery and Materials Science

While specific examples of blockbuster drugs derived directly from this compound are not prominently documented, the strategic importance of the trifluoromethoxy group in medicinal chemistry is well-established.[1] This building block provides a valuable scaffold for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can lead to better oral bioavailability and central nervous system penetration.

The presence of both a fluorine atom and a trifluoromethoxy group on a phenolic ring is a motif found in various patented compounds in the agrochemical and pharmaceutical sectors, suggesting its utility in the development of new active ingredients.

Spectroscopic Characterization

-

¹H NMR: The aromatic region would display complex splitting patterns for the three aromatic protons due to ¹H-¹H and ¹H-¹⁹F couplings. The phenolic proton would appear as a broad singlet, the chemical shift of which would be solvent-dependent.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon atoms attached to fluorine and the trifluoromethoxy group would exhibit characteristic splitting patterns due to ¹³C-¹⁹F coupling.

-

¹⁹F NMR: Two distinct signals would be expected: one for the aromatic fluorine and a quartet for the trifluoromethoxy group (due to coupling with the carbon, though typically observed as a singlet under standard acquisition parameters).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 196.01. The fragmentation pattern would likely involve the loss of the trifluoromethoxy group and other characteristic fragments.

-

Infrared Spectroscopy: A broad O-H stretching band would be present in the region of 3200-3600 cm⁻¹. Strong C-F and C-O stretching vibrations would also be prominent in the fingerprint region.

Conclusion and Future Outlook

This compound is a highly functionalized building block with significant potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of a reactive hydroxyl group, an ortho-fluoro substituent, and a meta-trifluoromethoxy group provides medicinal chemists and materials scientists with a powerful tool for molecular design. The continued exploration of the synthesis and reactivity of this and related fluorinated phenols will undoubtedly lead to the discovery of new molecules with enhanced properties and valuable applications. As the demand for more sophisticated and effective chemical entities grows, the strategic use of such precisely functionalized building blocks will be paramount to innovation.

References

- A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)phenol. (2025). BenchChem.

-

886498-03-9 | this compound. (n.d.). In Ark Pharm, Inc.. Retrieved January 18, 2026, from [Link]

-

2-Fluoro-5-(trifluoromethyl)phenol. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]

- Fluorophenols and (Trifluoromethyl)phenols as Substrates of Site-Selective Metalation Reactions: To Protect or not To Protect. (2006).

-

2-Fluoro-5-(trifluoromethyl)phenol. (n.d.). In NIST WebBook. Retrieved January 18, 2026, from [Link]

- Supporting Inform

-

2-Fluoro-5-(trifluoromethyl)phenol - [FTIR]. (n.d.). In SpectraBase. Retrieved January 18, 2026, from [Link]

- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). Environmental Science: Processes & Impacts.

- Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. (n.d.).

- Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. (n.d.).

- An In-depth Technical Guide to the Synthesis of 2-Allyl-5-trifluoromethyl phenol. (2025). BenchChem.

- PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. (2014). Organic Process Research & Development.

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). (n.d.). In Human Metabolome Database. Retrieved January 18, 2026, from [Link]

-

2-Fluoro-5-(trifluoromethyl)phenol. (n.d.). In NIST WebBook. Retrieved January 18, 2026, from [Link]

- A Technical Guide to 2-Allyl-5-(trifluoromethyl)phenol: Nomenclature, Synthesis, and Biological Potential. (2025). BenchChem.

- 19Flourine NMR. (n.d.).

-

Difluoromethylation of Phenols. (n.d.). In Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]

-

Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]

- Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis. (2025). BenchChem.

- High-Performance NMR Spectrometer for 19F NMR Spectroscopy. (2019). AZoM.com.

- 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. (2006).

- Photochemical permutation of meta-substituted phenols. (2025).

-

Experimental and Simulated Raman spectra of 2-chloro-5-fluoro phenol. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.).

- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2020). Molecules.

- High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formul

-

2-Chloro-5-(trifluoromethyl)phenol - [13C NMR]. (n.d.). In SpectraBase. Retrieved January 18, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. 886498-03-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. CAS 886498-03-9 | 2607-3-66 | MDL MFCD04115893 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 886498-03-9 | MFCD18916775 | this compound [aaronchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

The Advent of a Privileged Moiety: A Technical Guide to the Discovery and History of Trifluoromethoxy-Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF3) group has emerged from relative obscurity to become a cornerstone in modern medicinal and agricultural chemistry.[1][2][3] Its unique electronic and steric properties confer significant advantages, including enhanced metabolic stability, modulated lipophilicity, and improved binding affinity of parent molecules.[1][4][5][6] This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of trifluoromethoxy-substituted phenols. We will delve into the pioneering synthetic routes, the evolution of more sophisticated methodologies, the fundamental physicochemical properties that underpin their utility, and their transformative impact on drug discovery and agrochemical design.

Genesis of a Fluorinated Functional Group: Early Discovery and Synthesis

The journey of trifluoromethoxy-substituted phenols began in the mid-20th century, a period of burgeoning interest in organofluorine chemistry. The initial synthesis of aryl trifluoromethyl ethers was a landmark achievement, overcoming the inherent challenges of introducing the -OCF3 group.

Yagupol'skii's Pioneering Chlorination/Fluorination Sequence

The first documented synthesis of aryl trifluoromethyl ethers was reported by L. M. Yagupol'skii in 1955.[2][3][7] This seminal work laid the foundation for the field. The methodology was a two-step process starting from substituted anisoles (methoxybenzenes).

Experimental Protocol: Yagupol'skii's Chlorination/Fluorination of Anisoles

-

Chlorination: The starting anisole is subjected to exhaustive chlorination of the methyl group using a chlorinating agent, typically in the presence of a radical initiator or under UV irradiation, to form an aryl trichloromethyl ether.

-

Fluorination: The resulting aryl trichloromethyl ether is then treated with a fluorinating agent, such as antimony trifluoride (SbF3) catalyzed by antimony pentachloride (SbCl5) or anhydrous hydrogen fluoride (HF), to replace the chlorine atoms with fluorine, yielding the desired aryl trifluoromethyl ether.[3][7]

Caption: Yagupol'skii's pioneering two-step synthesis of aryl trifluoromethyl ethers.

The causality behind this experimental choice lies in the stepwise conversion of a readily available methoxy group into the more exotic trifluoromethoxy group. Direct trifluoromethoxylation was not feasible at the time, so a detour through a trichlorinated intermediate was a logical, albeit harsh, synthetic strategy.

Evolution from Phenols: The Feiring Method

A significant advancement came with the development of a one-pot synthesis directly from phenols. Feiring and colleagues demonstrated that phenols could be converted to aryl trifluoromethyl ethers by heating them with carbon tetrachloride (CCl4) and anhydrous hydrogen fluoride (HF) in the presence of a Lewis acid catalyst like boron trifluoride (BF3) under pressure.[2][3] This method, however, was not without its limitations, particularly with substrates containing ortho-substituents capable of hydrogen bonding.[2][3]

The Modern Era of Synthesis: Taming the Trifluoromethoxy Group

While the early methods were groundbreaking, they often required harsh conditions and had limited functional group tolerance. The latter half of the 20th century and the early 21st century witnessed the development of more sophisticated and milder reagents for trifluoromethoxylation.

Electrophilic Trifluoromethoxylation Reagents

A major breakthrough was the development of electrophilic trifluoromethoxylating agents. These reagents allow for the direct O-trifluoromethylation of phenols under relatively mild conditions.

-

Umemoto Reagents: Umemoto and coworkers developed O-(trifluoromethyl)dibenzofuranium salts, which act as powerful electrophilic CF3-transfer agents.[2][3][7] These reagents, however, often require preparation at very low temperatures.[2][3]

-

Togni and Hypervalent Iodine Reagents: The advent of stable, crystalline hypervalent iodine reagents, such as those developed by Togni and others, revolutionized the field.[4][5] These reagents enable the direct trifluoromethoxylation of a wide range of phenols with excellent functional group tolerance.

Caption: Modern electrophilic trifluoromethoxylation of phenols.

Radical and Photoredox Catalysis

More recently, visible-light photoredox catalysis has emerged as a powerful tool for the trifluoromethoxylation of phenols.[4][5] These methods proceed through radical mechanisms, offering a complementary approach to electrophilic methods and often operating under exceptionally mild and environmentally friendly conditions.[4][5]

Physicochemical Properties: The Source of a Privileged Status

The widespread adoption of the trifluoromethoxy group in drug discovery and agrochemical development is a direct consequence of its unique physicochemical properties, which distinguish it from other common substituents like the methoxy group or a chlorine atom.

| Property | Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Comparison and Implications |

| Electronic Effect | Strongly electron-withdrawing | Electron-donating | The -OCF3 group deactivates the aromatic ring, influencing reactivity and modulating pKa.[1][2][3] |

| Lipophilicity (LogP) | High (Hansch π ≈ +1.04) | Moderate (Hansch π ≈ -0.02) | Significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[4][5][6] |

| Metabolic Stability | High | Low (prone to O-demethylation) | The strong C-F bonds and steric hindrance make the -OCF3 group highly resistant to oxidative metabolism by CYP450 enzymes.[1][4][8] |

| pKa of Phenols | Lowers pKa (increases acidity) | Raises pKa (decreases acidity) | The electron-withdrawing nature of the -OCF3 group increases the acidity of the phenolic proton.[2][3] For example, the pKa of 4-(trifluoromethoxy)phenol is approximately 9.30.[9] |

Caption: Comparative physicochemical properties of trifluoromethoxy and methoxy groups.

Impact on Drug Discovery and Agrochemicals

The strategic incorporation of the trifluoromethoxy group has led to the development of numerous successful pharmaceuticals and agrochemicals.

Pharmaceuticals

In medicinal chemistry, the -OCF3 group is often employed to enhance a drug candidate's metabolic stability, thereby increasing its half-life and reducing the required dosage.[4][8] Its high lipophilicity can also improve blood-brain barrier penetration, a critical factor for drugs targeting the central nervous system.[4][5]

-

Riluzole: An approved treatment for amyotrophic lateral sclerosis (ALS), riluzole's trifluoromethoxy group enhances its lipophilicity and metabolic stability, facilitating its entry into the central nervous system.[5]

Agrochemicals

In the agrochemical sector, the trifluoromethoxy group contributes to the potency and persistence of herbicides, insecticides, and fungicides.[10][11][12] The enhanced metabolic stability of these compounds in target organisms and the environment is a key advantage.

-

Flometoquin: This insecticide utilizes a 4-(trifluoromethoxy)phenol building block in its synthesis.[11]

Caption: Workflow of trifluoromethoxy group incorporation in drug discovery.

Conclusion

From its challenging beginnings in the mid-20th century, the synthesis of trifluoromethoxy-substituted phenols has evolved into a sophisticated and versatile area of organic chemistry. The pioneering work of Yagupol'skii and subsequent innovations in synthetic methodology have made this once "exotic" functional group readily accessible. The unique and advantageous physicochemical properties of the trifluoromethoxy group have solidified its status as a privileged moiety in the design of modern pharmaceuticals and agrochemicals. As synthetic methods continue to advance, the strategic application of trifluoromethoxy-substituted phenols is poised to play an even more significant role in the development of novel and effective chemical entities.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

-

4-(trifluoromethoxy)phenol. ChemSynthesis. [Link]

-

Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]

-

The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing). [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. MDPI. [Link]

-

Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]

-

Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. ResearchGate. [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

3-(Trifluoromethoxy)phenol. PubChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Request PDF. [Link]

-

Trifluoromethylation. Wikipedia. [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. J. Phys. Org. Chem.. [Link]

- Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

Absolute pKa Determinations for Substituted Phenols. AFIT. [Link]

-

Absolute p K a Determinations for Substituted Phenols. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 12. researchgate.net [researchgate.net]

A-Z Guide to the Theoretical and Molecular Modeling of 2-Fluoro-5-(trifluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive framework for the theoretical and molecular modeling of 2-Fluoro-5-(trifluoromethoxy)phenol. Recognizing the growing importance of fluorinated compounds in pharmaceutical and materials science, this document outlines a rigorous, multi-faceted computational approach to characterize this specific molecule.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system for in-silico analysis. The guide is structured to provide not just procedural steps, but also the underlying scientific rationale for each methodological choice. This encompasses quantum mechanical calculations to elucidate fundamental molecular properties, molecular dynamics simulations to probe conformational behavior, and molecular docking to explore potential protein-ligand interactions. Each section is supported by detailed, step-by-step protocols, data presentation tables, and explanatory diagrams to ensure both clarity and reproducibility.

Introduction

This compound is a halogenated aromatic compound featuring three key functional groups: a hydroxyl group characteristic of phenols, a fluorine atom, and a trifluoromethoxy group.[3][4][5] The presence of fluorine-containing moieties, such as the trifluoromethyl and trifluoromethoxy groups, can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The trifluoromethoxy group, in particular, is gaining attention in medicinal chemistry for its unique electronic and steric characteristics.[1][2]

Given the potential of this compound as a building block in drug discovery and materials science, a thorough understanding of its molecular properties and behavior is paramount.[3][4] Theoretical and molecular modeling studies provide a powerful, cost-effective, and efficient means to achieve this understanding prior to, or in conjunction with, experimental investigations. This guide presents a systematic and in-depth workflow for the computational characterization of this compound.

Part 1: Quantum Mechanical Characterization

The first step in any robust theoretical study of a novel molecule is to determine its fundamental electronic and structural properties. Density Functional Theory (DFT) is a highly effective method for this purpose, offering a good balance between computational cost and accuracy for aromatic compounds.[6][7][8]

Expertise & Experience: The Rationale Behind DFT

The choice of DFT, specifically with a functional like B3LYP and a basis set such as 6-31G(d,p), is deliberate. B3LYP is a hybrid functional that has consistently demonstrated reliability in predicting the geometries and electronic properties of organic molecules.[9][10][11] The 6-31G(d,p) basis set provides a sufficient level of theory to account for polarization effects, which are crucial for accurately modeling the electron distribution in a molecule containing highly electronegative atoms like fluorine and oxygen. For enhanced accuracy, especially in predicting interaction energies, dispersion corrections (e.g., D3) should be included.[11][12]

Experimental Protocol: Geometry Optimization and Property Calculation

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-